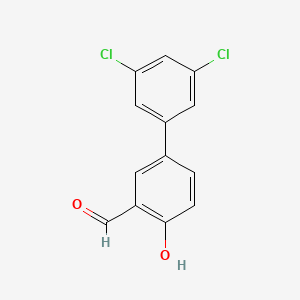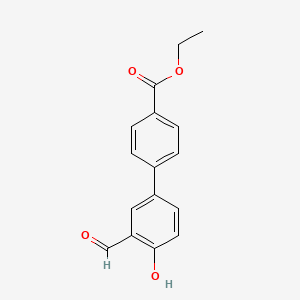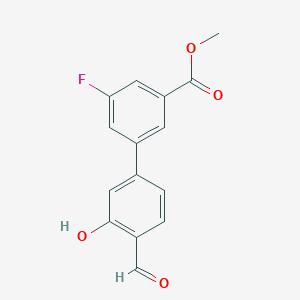
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-FMP-2-FP) is an organic compound belonging to the class of phenols. It is a white crystalline solid that is soluble in water and alcohol and has a melting point of about 66°C. 5-FMP-2-FP is used in a variety of scientific and industrial applications due to its unique properties. It is used in the synthesis of various drugs, as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the production of dyes, plastics and other materials.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals and other compounds. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers, dyes and other materials. Additionally, it is used in the study of enzyme kinetics and as a model compound for studying the structure and reactivity of other compounds.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed to function as a Lewis acid, which means that it can act as a proton donor and acceptor in certain reactions. It is also thought to interact with other molecules through hydrogen bonding and other non-covalent interactions. Additionally, it is believed to be able to form complexes with certain metals, such as zinc and copper.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, it is thought to be able to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. A limitation is that it is relatively unstable and can degrade over time.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95%. One potential area of research is the development of new methods for synthesizing the compound. Additionally, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted on its potential applications, such as in the synthesis of drugs and other compounds. Finally, research could be conducted on its potential toxicity and environmental impact.
Métodos De Síntesis
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized using two different methods. The first method involves the reaction of 4-methoxycarbonylphenyl-2-fluoro-5-formylphenol with sodium hydroxide in aqueous solution. The second method involves the reaction of 4-methoxycarbonylphenyl-2-fluoro-5-formylphenol with sodium borohydride in an aqueous solution. The resulting product is then purified by recrystallization.
Propiedades
IUPAC Name |
methyl 3-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c1-20-15(19)10-4-5-12(13(16)6-10)9-2-3-11(8-17)14(18)7-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRVVOVJQYNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685302 |
Source


|
| Record name | Methyl 2-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261996-06-8 |
Source


|
| Record name | Methyl 2-fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378672.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378679.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378686.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378693.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378701.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378708.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378731.png)





